molecular formula C15H14N4O B10989768 2-Cyclopropyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-Cyclopropyl-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10989768
M. Wt: 266.30 g/mol
InChI Key: HNIWZRGUQZRFTL-UHFFFAOYSA-N
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Description

2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scale-up reactions and late-stage functionalization of triazolopyrimidine derivatives. The use of microwave irradiation in industrial settings can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace a leaving group on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor for various kinases and phosphodiesterases, disrupting their normal function and leading to therapeutic effects . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and modulating cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYCLOPROPYL-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and methoxyphenyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

2-cyclopropyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H14N4O/c1-20-12-6-4-10(5-7-12)13-8-9-16-15-17-14(11-2-3-11)18-19(13)15/h4-9,11H,2-3H2,1H3

InChI Key

HNIWZRGUQZRFTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4CC4

Origin of Product

United States

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